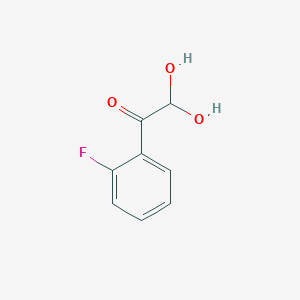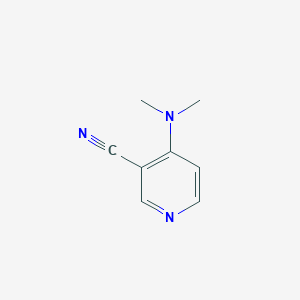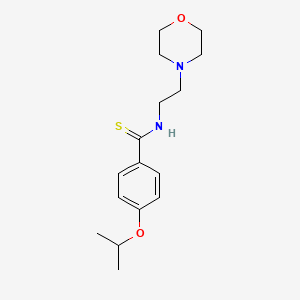![molecular formula C38H77NO3 B13820731 N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide is a complex organic compound belonging to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of eukaryotic cells and play a crucial role in maintaining the skin’s barrier function and retaining moisture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide typically involves the condensation of a fatty acid with a sphingoid base. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Applications De Recherche Scientifique
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide has several scientific research applications:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating skin disorders and as a delivery vehicle for drugs.
Industry: Utilized in the formulation of skincare products due to its moisturizing properties.
Mécanisme D'action
The mechanism by which N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide exerts its effects involves its interaction with cell membranes. It integrates into the lipid bilayer, influencing membrane fluidity and signaling pathways. The molecular targets include various enzymes and receptors involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]formamide
- N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide
- (2R)-2-Hydroxy-N-[(2S,3S,4R,8Z)-1,3,4-trihydroxy-8-octadecen-2-yl]icosanamide
Uniqueness
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide is unique due to its specific stereochemistry and long-chain fatty acid component. This structure imparts distinct physical and chemical properties, making it particularly effective in applications related to skin barrier function and moisture retention.
Propriétés
Formule moléculaire |
C38H77NO3 |
|---|---|
Poids moléculaire |
596.0 g/mol |
Nom IUPAC |
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide |
InChI |
InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m1/s1 |
Clé InChI |
ZWAUSWHRQBSECP-AARKOHAPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](CCCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)



![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)




